molecular formula C10H8FNO2 B151351 (3-(4-Fluorophenyl)isoxazol-5-yl)methanol CAS No. 206055-89-2

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol

Cat. No.: B151351
CAS No.: 206055-89-2
M. Wt: 193.17 g/mol
InChI Key: AXHZYGAOISWOLE-UHFFFAOYSA-N
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Scientific Research Applications

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol is used in various scientific research applications, including:

Biological Activity

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Isoxazoles, particularly those substituted with fluorine, are known for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C10H9FN2O
  • CAS Number: 530-22-3

The presence of the fluorine atom in the para position of the phenyl ring enhances lipophilicity and metabolic stability, which are critical for drug-like properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The isoxazole ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing enzyme activity and receptor binding. It has been suggested that this compound may act as a modulator of p38 mitogen-activated protein kinase (MAPK), a critical pathway involved in inflammatory responses and cancer progression .

Antiviral Activity

Recent studies have evaluated the antiviral potential of this compound against human cytomegalovirus (HCMV). In vitro assays demonstrated significant activity with an IC50 value around 10 μM, indicating effective inhibition of viral replication . The mechanism appears to involve interference with viral entry or replication processes.

Anticancer Activity

The compound has also been tested for cytotoxic effects against various cancer cell lines, including glioblastoma and triple-negative breast cancer (MDA-MB-231). In these assays, it exhibited notable cytotoxicity with IC50 values ranging from 36 to 80 μM, depending on the specific cancer type . Importantly, the compound showed selective toxicity towards cancer cells while maintaining low cytotoxicity towards normal cells.

Data Summary

Activity IC50 Value (μM) Target
Antiviral (HCMV)~10Viral replication
Anticancer (GBM)36 - 80Glioblastoma
Anticancer (MDA-MB-231)36 - 80Triple-negative breast cancer

Case Studies

  • Antiviral Study : In a study assessing several fluoro-substituted isoxazoles, this compound was highlighted for its potent antiviral properties against HCMV. The study utilized a series of dilutions to determine IC50 values and compared them to standard antiviral agents like ganciclovir .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on MDA-MB-231 cells. The results indicated that the compound's cytotoxicity was significant at higher concentrations but did not adversely affect normal fibroblast cells at similar doses .

Properties

IUPAC Name

[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHZYGAOISWOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622215
Record name [3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206055-89-2
Record name 3-(4-Fluorophenyl)-5-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206055-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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CC(=O)OCc1cc(-c2ccc(F)cc2)no1
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Synthesis routes and methods II

Procedure details

[3-(4-fluorophenyl)isoxazol-5-yl]methyl acetate was stirred in a mixture of aqueous 2N sodium hydroxide (1.60 g, 20 mL H2O) and ethanol (10 mL) at room temperature for 2 hours. The reaction mixture was then neutralized with 2N HCl aqueous solution (20 mL), and extracted with ethyl acetate (2×30 mL). The combined organic layers were dried over sodium sulfate and solvent removed under reduced pressure, to provide [3-(4-fluorophenyl)isoxazol-5-yl]methan-1-ol. C. Conversion of a Compound of Formula (30) in which X1 is 4-Fluorophenyl to a Mesylate
Name
[3-(4-fluorophenyl)isoxazol-5-yl]methyl acetate
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20 mL
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10 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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